2-Amino-1-naphthalen-2-ylethanol;hydrochloride
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Overview
Description
2-Amino-1-naphthalen-2-ylethanol;hydrochloride is a chemical compound with the molecular formula C12H14ClNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a hydroxyl group attached to the naphthalene ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-naphthalen-2-ylethanol;hydrochloride typically involves the reduction of nitroso-β-naphthol. The process includes dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite to reduce the nitroso compound to the corresponding amino compound. The reaction mixture is then acidified with hydrochloric acid to precipitate the aminonaphthol as its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-naphthalen-2-ylethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Amino-1-naphthalen-2-ylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-naphthalen-2-ylethanol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biochemical assays and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride
- (S)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride
Comparison
2-Amino-1-naphthalen-2-ylethanol;hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-amino-1-naphthalen-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H |
InChI Key |
VGGCSZQXGUUOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)O.Cl |
Origin of Product |
United States |
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